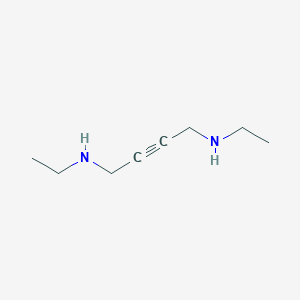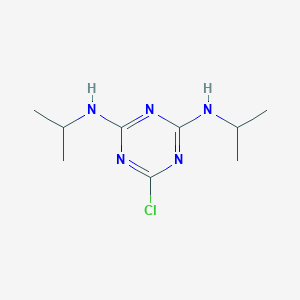
3-クロロ-5,5-ジメチル-2-シクロヘキセン-1-オン
概要
説明
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C8H11ClO and its molecular weight is 158.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
基本的な化学情報
3-クロロ-5,5-ジメチルシクロヘキセ-2-エンオン、別名5,5-ジメチル-3-クロロ-2-シクロヘキセン-1-オンは、分子式C8H11ClOで、分子量は158.625です。 。これは、科学研究において様々な潜在的な用途を持つ化学物質です。
付加反応における求電子剤
この化合物は汎用性の高い求電子剤であり、これは電子対を受け入れることができることを意味します。 これは、有機銅求核剤の共役付加、エノールシランとのマイケル反応、ホスホニオシリル化など、様々な付加反応で使用されてきました。 .
医薬品中間体
3-クロロ-5,5-ジメチルシクロヘキセ-2-エンオンは、医薬品中間体として使用されています。 。これは、医薬品の製造に使用されていることを意味しますが、利用可能なリソースでは、製造に使用されている特定の薬物は指定されていません。
化学における研究ツール
この化合物は、化学の研究ツールとして使用できます。 たとえば、さまざまな条件下で類似の化合物の挙動を理解するための実験に使用できます。 .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-69-7 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a synthetic route to produce 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one using 3-Chloro-5,5-dimethylcyclohex-2-enone as an intermediate?
A1: Yes, research indicates that reacting 3-Chloro-5,5-dimethylcyclohex-2-enone with benzoyl chloride can yield 2-benzoyl-3-chloro-5,5-dimethylcyclohex-2-enone. This compound, when subsequently reacted with ethane-1,2-diamine, produces the desired 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one []. This synthetic pathway highlights the role of 3-Chloro-5,5-dimethylcyclohex-2-enone as a valuable building block in organic synthesis.
Q2: How is 3-Chloro-5,5-dimethylcyclohex-2-enone formed during the synthesis of 2,3,6,7,8,9-hexahydro-8,8-dimethyl-5-phenyl-1H-benzo[b][1,4]diazepin-6-one?
A2: The research paper describes that treating compound 2, an ethane-1,2-diamine derivative, with phosphoryl chloride leads to the formation of two major products: 3-Chloro-5,5-dimethylcyclohex-2-enone and 1-(5,5-dimethyl-3-oxocyclohex-1-enyl)-4,5-dihydro-2-phenylimidazole []. The exact mechanism and the role of phosphoryl chloride in this transformation are not fully elaborated in the provided abstract.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
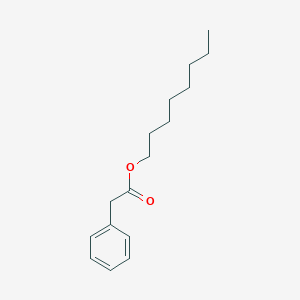
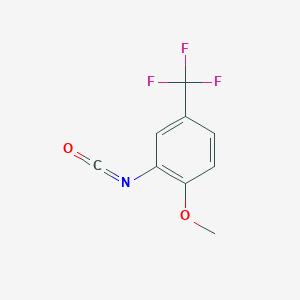


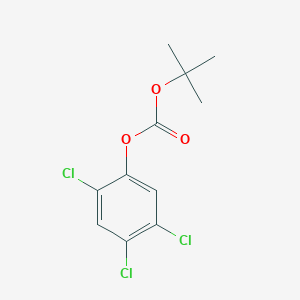


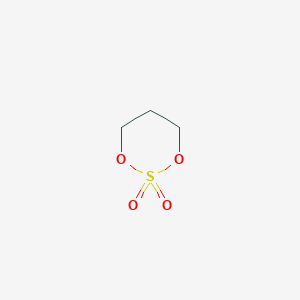
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
